1H-Indole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester 1H-Indole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16554317
InChI: InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-8H,1-3H3,(H,16,17)/p-1
SMILES:
Molecular Formula: C14H14NO4-
Molecular Weight: 260.26 g/mol

1H-Indole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester

CAS No.:

Cat. No.: VC16554317

Molecular Formula: C14H14NO4-

Molecular Weight: 260.26 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester -

Specification

Molecular Formula C14H14NO4-
Molecular Weight 260.26 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]indole-5-carboxylate
Standard InChI InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-8H,1-3H3,(H,16,17)/p-1
Standard InChI Key UBPWRLQOVJQGSS-UHFFFAOYSA-M
Canonical SMILES CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1H-Indole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester is defined by its indole scaffold—a benzene ring fused to a pyrrole ring—substituted at the 1- and 5-positions with carboxylic acid groups. The 1-carboxylic acid is esterified with a tert-butyl group, imparting distinct physicochemical characteristics .

Table 1: Key Chemical Properties

PropertyValue
CAS Number188751-54-4
Molecular FormulaC₁₄H₁₅NO₄
Molecular Weight261.27 g/mol
IUPAC Name1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid
Lipophilicity (LogP)Enhanced due to tert-butyl ester

The tert-butyl ester group significantly increases the compound’s lipophilicity compared to its non-esterified counterpart, improving solubility in organic solvents such as dichloromethane and tetrahydrofuran . This modification also stabilizes the molecule against hydrolysis under acidic conditions, a critical feature for handling and storage.

Synthesis and Analytical Characterization

Synthesizing 1H-Indole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester involves multi-step protocols that balance functional group protection and regioselective reactions.

Synthetic Pathways

A common route begins with the protection of the indole nitrogen using a tert-butoxycarbonyl (Boc) group. Subsequent Friedel-Crafts acylation or directed ortho-metalation introduces the carboxylic acid groups at positions 1 and 5. For example:

  • Boc Protection: Indole is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form 1-Boc-indole.

  • Carboxylation: Directed lithiation at the 5-position followed by quenching with carbon dioxide yields the 5-carboxylic acid derivative.

  • Esterification: The 1-carboxylic acid is selectively esterified using tert-butanol and a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide).

Analytical Validation

Reaction progress is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with final purity assessed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . The tert-butyl ester’s characteristic singlet at δ 1.4 ppm in ¹H NMR confirms successful protection .

Biological Applications and Mechanistic Insights

Indole derivatives are renowned for their pharmacological potential, and this compound’s dual functionalization positions it as a versatile scaffold.

Medicinal Chemistry

The indole core interacts with biological targets such as serotonin receptors and cyclooxygenase enzymes. Molecular docking studies suggest that the 5-carboxylic acid group forms hydrogen bonds with active-site residues, while the tert-butyl ester enhances membrane permeability . For instance, structurally analogous indole-2-carboxylic acids exhibit potent antagonism against cysteinyl leukotriene receptors (CysLT₁), implicating potential anti-inflammatory applications .

Drug Intermediate Utility

This compound serves as a precursor in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. Its ester group allows facile hydrolysis to the free acid under mild conditions, enabling late-stage diversification in drug development pipelines .

Comparative Analysis with Related Indole Derivatives

To contextualize its uniqueness, Table 2 contrasts this compound with other modified indoles:

Table 2: Structural and Functional Comparison

CompoundSubstituentsKey Applications
1H-Indole-2-carboxylic acid2-COOHCysLT₁ antagonists
1H-Indole-1,4-dicarboxylic acid1-COO-tert-butyl, 4-B(OH)₂Boron-containing drug candidates
5-Fluoroindoline-2-carboxylic acid2-COOH, 5-FAnticancer agents

The tert-butyl ester in 1H-Indole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester distinguishes it from fluoro- or borono-substituted analogs, offering a balance of stability and reactivity unmatched in related structures .

Future Directions and Research Gaps

While preliminary data highlight this compound’s utility, systematic studies are needed to:

  • Elucidate its pharmacokinetic profile in vivo.

  • Explore synergistic effects in combination therapies.

  • Optimize synthetic yields using flow chemistry or enzymatic catalysis.

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